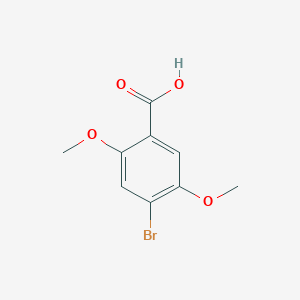

4-Bromo-2,5-dimethoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIJFUCQBPDEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620586 | |

| Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35458-39-0 | |

| Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035458390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-2,5-DIMETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWE4KUO6WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzoic acid (CAS: 35458-39-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxybenzoic acid, a key chemical intermediate with potential applications in pharmaceutical research and organic synthesis. This document details its physicochemical properties, synthesis, analytical characterization, and potential biological significance.

Core Data Summary

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35458-39-0 | N/A |

| Molecular Formula | C₉H₉BrO₄ | [1] |

| Molecular Weight | 261.07 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | 358.78 °C at 760 mmHg | [2] |

| Density | 1.571 g/cm³ | [2] |

| Aqueous Solubility | Limited | [2] |

| Organic Solvent Solubility | Soluble in methanol, slightly soluble in chloroform | [2] |

| pKa | 3.74 ± 0.10 (predicted) | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | Spectra available, specific shifts vary by solvent. | [3] |

| ¹³C NMR | Spectra available, specific shifts vary by solvent. | [3] |

| Infrared (IR) | Spectra available. | [3] |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 259.96785. | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving the bromination of 2,5-dimethoxybenzaldehyde followed by the oxidation of the resulting aldehyde to a carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 2,5-dimethoxybenzaldehyde to 4-Bromo-2,5-dimethoxybenzaldehyde [4]

-

Reaction Setup: In a fume hood, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Addition of Bromine: Prepare a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL). Slowly add the bromine solution dropwise to the cooled aldehyde solution with continuous stirring.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

-

Quenching and Precipitation: After 1 hour, pour the reaction mixture into ice water (30 mL) to quench the reaction and precipitate the product.

-

Filtration and Washing: Collect the white precipitate by vacuum filtration and wash with cold water.

-

Workup: Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid extraction. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Drying and Concentration: Combine all organic phases, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.

Step 2: Oxidation of 4-Bromo-2,5-dimethoxybenzaldehyde to this compound

This is a general procedure, and specific conditions may need optimization.

-

Reaction Setup: Dissolve the 4-Bromo-2,5-dimethoxybenzaldehyde obtained from Step 1 in a suitable solvent such as a mixture of tert-butanol and water.

-

Oxidation: Add a suitable oxidizing agent. A common and effective method is the use of potassium permanganate (KMnO₄) or Oxone (potassium peroxymonosulfate). If using KMnO₄, add it portion-wise to the stirred solution at room temperature or with gentle heating.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄). Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthesis workflow for this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the definitive identification and characterization of this compound.

Experimental Workflow: Analytical Characterization

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for ATR-FTIR, place a small amount of the solid directly on the ATR crystal.

-

MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), a direct insertion probe may be used.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

MS: Obtain the mass spectrum using a mass spectrometer with an appropriate ionization source and mass analyzer.

-

-

Data Analysis:

-

NMR: Analyze the chemical shifts, coupling constants, and integration of the proton signals, and the chemical shifts of the carbon signals to confirm the molecular structure.

-

IR: Identify characteristic absorption bands for the functional groups present, such as the O-H and C=O stretches of the carboxylic acid, the C-O stretches of the methoxy groups, and the aromatic C-H and C=C bonds.

-

MS: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

-

Caption: Workflow for the analytical characterization of the compound.

Potential Biological Significance

While direct biological studies on this compound are limited, its structural characteristics and its role as a metabolite of a known psychoactive compound suggest potential areas for investigation.

This compound is a known metabolite of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a psychedelic drug that is a potent partial agonist of the serotonin 5-HT₂A receptor. This metabolic link suggests that this compound may interact with the serotonergic system, although its specific activity at serotonin receptors is not yet characterized.

Furthermore, studies on other brominated phenolic compounds have demonstrated potential antioxidant and anticancer activities. The presence of the bromine atom and the methoxy groups on the aromatic ring of this compound could confer similar biological properties.

Hypothetical Signaling Pathway

Based on its relationship to 2C-B, a hypothetical signaling pathway involving the serotonergic system is proposed below for further research. It is crucial to note that this pathway is speculative and requires experimental validation.

Caption: Hypothetical serotonergic signaling pathway for research.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-2,5-dimethoxybenzoic acid, a key intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing essential data and methodologies in a clear and accessible format.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₄ | [1] |

| Molecular Weight | 261.07 g/mol | [2] |

| Melting Point | 170 °C | |

| Boiling Point | 358.78 °C at 760 mmHg | [1] |

| Density | 1.571 g/cm³ | [1] |

| pKa | 3.74 ± 0.10 (Predicted) | |

| LogP | 2.16 | [1][2] |

| Solubility | Good solubility in methanol, slight solubility in chloroform, and limited aqueous solubility. | |

| Appearance | Off-white to light yellow powder | [3] |

| CAS Number | 35458-39-0 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established laboratory techniques and can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[4]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[4]

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

A small amount of molten this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in a heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5][6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[7][8]

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Volumetric flasks and pipettes

Procedure:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a mixture of water and methanol to ensure solubility).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

This process is continued until the pH has risen significantly, well past the equivalence point.

-

A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[9]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[4][10] The shake-flask method is the traditional and most reliable method for its determination.[8][11]

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC

-

n-Octanol and pH 7.4 buffer solution

Procedure:

-

n-Octanol and the pH 7.4 buffer are pre-saturated with each other by mixing and allowing them to separate.

-

A known concentration of this compound is dissolved in the n-octanol phase.

-

An equal volume of the pre-saturated buffer is added to the separatory funnel.

-

The mixture is vigorously shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.[12]

-

The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.[4]

Visualizations

The following diagrams illustrate key experimental workflows.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.williams.edu [web.williams.edu]

- 10. web.mit.edu [web.mit.edu]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to 4-Bromo-2,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxybenzoic acid, a significant chemical intermediate. The document details its chemical and physical properties, outlines a common synthesis protocol, and discusses analytical methodologies for its characterization.

Core Chemical and Physical Properties

This compound is an aromatic carboxylic acid characterized by a bromine atom and two methoxy groups attached to a benzoic acid core.[1] These functional groups make it a versatile intermediate in organic synthesis.[1]

A summary of its key quantitative data is presented in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₉H₉BrO₄[1][2][3][4] |

| Molecular Weight | 261.07 g/mol [1][2] |

| IUPAC Name | This compound[1][2] |

| CAS Number | 35458-39-0[1][2][3] |

| Density | 1.571 g/cm³[1] |

| Boiling Point | 358.78 °C at 760 mmHg[1] |

| Flash Point | 170.784 °C[1] |

Synthesis Protocol: A Representative Experimental Workflow

This compound can be synthesized through various routes. A common method involves the bromination of 2,5-dimethoxybenzaldehyde followed by oxidation of the resulting aldehyde to a carboxylic acid. This two-step process is a reliable method for obtaining the target compound.

Experimental Protocol: Synthesis via Bromination and Oxidation

Step 1: Bromination of 2,5-dimethoxybenzaldehyde [5]

-

Dissolution: Dissolve 2,5-dimethoxybenzaldehyde in a minimal amount of glacial acetic acid (GAA).

-

Bromine Addition: To this solution, add a chilled solution of bromine in GAA in a single portion.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Precipitation: Pour the reaction mixture into ice water, which should result in the immediate formation of crystals.

-

Isolation and Purification: Filter the crystals and recrystallize them from a suitable solvent, such as acetonitrile, to yield pure 4-bromo-2,5-dimethoxybenzaldehyde.

Step 2: Oxidation of 4-bromo-2,5-dimethoxybenzaldehyde to this compound

-

Reaction Setup: In a reaction vessel, create an aqueous solution of potassium permanganate. The presence of a phase transfer catalyst like tetrabutyl ammonium bromide can be beneficial.[6]

-

Oxidation: Add the 4-bromo-2,5-dimethoxybenzaldehyde from the previous step to the potassium permanganate solution.

-

Heating: Heat the reaction mixture with stirring for several hours to ensure the completion of the oxidation.[6]

-

Work-up: After the reaction is complete, the mixture is worked up to remove manganese dioxide and other byproducts. This typically involves filtration and acidification to precipitate the carboxylic acid.

-

Isolation: The precipitated this compound is then collected by filtration and can be further purified by recrystallization.

Caption: Synthesis workflow for this compound.

Analytical Methodologies for Structural Confirmation

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique structural information, and their collective interpretation allows for unambiguous confirmation.

Experimental Protocol: Analytical Characterization

1. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent.

-

Methodology: Utilize electrospray ionization (ESI) mass spectrometry. In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ and sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ should be present.[1] The molecular ion peak for the neutral molecule is expected at m/z 259.96785.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise arrangement of atoms.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Methodology:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the two methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the 2,4,5-substitution pattern on the benzene ring.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, further confirming the structure.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present.

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) attachment or prepared as a KBr pellet.

-

Methodology: The FTIR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-O stretching from the methoxy groups and aromatic C-H and C=C bonds.

Metabolic Relevance

It is noteworthy that this compound is a known metabolite of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[7][8] Studies have shown that it is formed through oxidative deamination in the liver.[7][8] This metabolic pathway is crucial for understanding the pharmacokinetics and toxicology of 2C-B.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed using a suite of analytical methods. Its role as a chemical intermediate and a metabolite underscores its importance in various scientific disciplines, including synthetic chemistry and pharmacology.

References

- 1. Buy this compound | 35458-39-0 [smolecule.com]

- 2. This compound | C9H9BrO4 | CID 21947722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aobchem.com [aobchem.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 6. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 7. 2C-B - Wikipedia [en.wikipedia.org]

- 8. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Bromo-2,5-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,5-dimethoxybenzoic acid in organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document consolidates available qualitative solubility information and presents a detailed, generalized experimental protocol for the quantitative determination of solubility, addressing the current gap in publicly available data.

Physicochemical Properties

This compound is a substituted benzoic acid derivative with the following key properties:

| Property | Value |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| CAS Number | 35458-39-0 |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | 3.74 ± 0.10[1] |

The presence of a carboxylic acid group, two methoxy groups, and a bromine atom on the benzene ring dictates its solubility behavior. The carboxylic acid moiety can participate in hydrogen bonding, while the aromatic ring and the bromine atom contribute to its lipophilicity. The methoxy groups add to the molecule's polarity.

Qualitative Solubility Profile

Publicly available data on the quantitative solubility of this compound in various organic solvents is limited. However, qualitative assessments indicate a clear trend based on solvent polarity.

Key Observations:

-

Aqueous Solubility: The compound exhibits limited solubility in water.[1] This is expected due to the hydrophobic nature of the brominated aromatic ring, which outweighs the hydrophilic contribution of the carboxylic acid and methoxy groups.

-

Polar Organic Solvents: this compound demonstrates good solubility in polar organic solvents.[1] It is reported to be soluble in methanol .[1] This solubility is attributed to favorable hydrogen bonding interactions between the carboxylic acid group of the solute and the hydroxyl group of the alcohol.

-

Moderately Polar Organic Solvents: The compound shows slight solubility in chloroform .[1]

Based on these observations and the principle of "like dissolves like," a qualitative solubility profile in other common organic solvents can be inferred:

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Ethanol, Isopropanol | Soluble | Similar to methanol, capable of hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Likely Soluble | Capable of dipole-dipole interactions and, in the case of DMSO, strong hydrogen bond acceptance. |

| Non-polar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent. This method is widely applicable and can be adapted for various solvent systems and temperature conditions.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for the analysis of aromatic carboxylic acids (e.g., C18)

Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a tared vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the exact mass of the compound added.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sampling and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Logical Pathway for Solvent Selection and Solubility Screening

For researchers and drug development professionals, a systematic approach to solubility screening is essential. The following diagram illustrates a logical pathway for selecting solvents and conducting a tiered solubility assessment.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Bromo-2,5-dimethoxybenzoic acid, complete with detailed experimental protocols for their determination. Additionally, it visualizes the metabolic pathway associated with this compound, offering valuable insights for its application in scientific research and drug development.

Physicochemical Data Summary

The key physical properties of this compound (CAS No: 35458-39-0) are summarized in the table below for quick reference.

| Property | Value | Unit | Notes |

| Melting Point | 170 | °C | [1] |

| Boiling Point | 358.78 | °C | at 760 mmHg[1] |

| Molecular Formula | C₉H₉BrO₄ | ||

| Molecular Weight | 261.07 | g/mol |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are detailed methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and, if necessary, finely powdered.[3]

-

Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube. A sample height of 2-3 mm is ideal.[3][4] The tube should be tapped gently to pack the sample at the bottom.[3]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the capillary tube in the sample holder of the apparatus.[4]

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb. Insert the thermometer into the Thiele tube containing mineral oil.

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.[3] Then, reduce the heating rate to 1-2°C per minute.[3]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.

Boiling Point Determination: Micro Boiling Point Method (Thiele Tube)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube filled with mineral oil

-

Small test tube (e.g., a Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire for attachment

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end downwards.[5]

-

Assembly: Attach the test tube to the thermometer with a rubber band so that the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently and evenly.[5]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6]

Metabolic Pathway of a Related Compound

While specific signaling pathways for this compound are not extensively documented, it is a known metabolite of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The metabolic conversion of 2C-B to this compound involves oxidative deamination.[7][8] This process is a crucial aspect of its pharmacology and toxicology.

Metabolic conversion of 2C-B to this compound.

Synthesis Workflow

This compound can be synthesized from 4-Bromo-2,5-dimethoxybenzaldehyde. This workflow highlights a key synthetic route for obtaining the target compound.

Synthesis of this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

synthesis of 4-Bromo-2,5-dimethoxybenzoic acid from 2,5-dimethoxybenzoic acid

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of a robust two-step synthetic route to produce 4-Bromo-2,5-dimethoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the bromination of 2,5-dimethoxybenzaldehyde to yield 4-bromo-2,5-dimethoxybenzaldehyde, which is subsequently oxidized to the target carboxylic acid. This document furnishes detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow, intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its structural features, including the bromine atom and the dimethoxy substitution pattern on the benzene ring, allow for diverse chemical modifications and the exploration of structure-activity relationships. The synthetic pathway detailed herein represents a reliable and reproducible method for obtaining this compound, starting from the readily available 2,5-dimethoxybenzaldehyde.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Bromination of 2,5-dimethoxybenzaldehyde. This electrophilic aromatic substitution reaction introduces a bromine atom at the 4-position of the benzene ring of 2,5-dimethoxybenzaldehyde.

-

Step 2: Oxidation of 4-bromo-2,5-dimethoxybenzaldehyde. The aldehyde functional group of the intermediate is then oxidized to a carboxylic acid to yield the final product.

The overall synthetic scheme is presented below:

Crystal Structure of 4-Bromo-2,5-dimethoxybenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to provide a comprehensive overview of the crystal structure of 4-Bromo-2,5-dimethoxybenzoic acid. However, a definitive, publicly available crystal structure determination for this specific compound could not be located in the comprehensive Cambridge Crystallographic Data Centre (CCDC) database or in a thorough review of relevant scientific literature.

The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures, and the absence of an entry for this compound suggests that its single-crystal X-ray diffraction data has not been deposited or published in a peer-reviewed journal. While information on the synthesis, spectroscopy (NMR, MS), and general properties of this compound is available, the precise three-dimensional arrangement of its atoms in the solid state, including unit cell parameters, bond lengths, and bond angles, remains undetermined or undisclosed.

In the absence of experimental data, this guide will outline the theoretical experimental workflow that would be employed for the determination of the crystal structure of this compound. This provides a foundational understanding of the crystallographic process for researchers interested in pursuing this determination.

Experimental Protocols: A Theoretical Workflow

The determination of the crystal structure of this compound would follow a standardized set of experimental procedures, as detailed below.

Synthesis and Crystallization

The initial step involves the synthesis of high-purity this compound. Following synthesis and purification, the crucial step of growing single crystals suitable for X-ray diffraction is undertaken. This is often the most challenging aspect of crystal structure determination. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, a single-crystal X-ray diffractometer is used to collect diffraction data. The process involves:

-

Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A detector records the position and intensity of these diffracted beams. Data is typically collected over a wide range of crystal orientations to ensure a complete dataset.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

-

Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group, which describes the symmetry elements present in the crystal structure.

-

Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the accuracy of the atomic positions, bond lengths, and bond angles. This iterative process minimizes the difference between the observed and calculated diffraction patterns.

Data Presentation: Hypothetical Data Tables

If the crystal structure of this compound were determined, the quantitative data would be summarized in tables similar to the ones shown below. These tables are presented as a template for what researchers would expect to see in a crystallographic report.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C₉H₉BrO₄ |

| Formula weight | 261.07 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| Theta range for data collection (°) | Value to Value |

| Index ranges | h, k, l ranges |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta = Value° | Value % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Largest diff. peak and hole (e.Å⁻³) | Value and Value |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |

| Br(1)-C(4) | Value |

| C(1)-C(2) | Value |

| C(2)-O(1) | Value |

| C(5)-O(2) | Value |

| C(1)-C(7) | Value |

| C(7)-O(3) | Value |

| C(7)-O(4) | Value |

| C(6)-C(1)-C(2) | Value |

| O(1)-C(2)-C(3) | Value |

| Br(1)-C(4)-C(3) | Value |

| O(2)-C(5)-C(6) | Value |

| O(3)-C(7)-O(4) | Value |

| O(3)-C(7)-C(1) | Value |

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure can be visualized as follows:

An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-2,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Bromo-2,5-dimethoxybenzoic acid. It is a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and research chemicals. This document details its physical and chemical properties, synthesis, and key reactions such as esterification, reduction, and nucleophilic substitution. Furthermore, it explores the stability of the molecule under various conditions, drawing upon general principles of forced degradation studies due to the limited availability of specific data for this compound. Detailed experimental protocols, data tables for easy comparison, and logical diagrams are provided to assist researchers and professionals in the effective handling and application of this compound.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom and two methoxy groups on the benzene ring, imparts a unique combination of reactivity and potential for further functionalization. This makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. A thorough understanding of its reactivity and stability is paramount for its efficient utilization and for ensuring the quality and safety of its downstream products.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 35458-39-0 | [1] |

| Molecular Formula | C₉H₉BrO₄ | [1] |

| Molecular Weight | 261.07 g/mol | [1] |

| Appearance | Off-white to light yellow powder/crystals | [2] |

| Melting Point | 164-165 °C | |

| Boiling Point | 358.78 °C at 760 mmHg (Predicted) | |

| Density | 1.571 g/cm³ (Predicted) | |

| pKa | 3.74 ± 0.10 (Predicted) |

Synthesis of this compound

The most common and high-yielding synthesis of this compound involves the oxidation of 4-Bromo-2,5-dimethoxybenzaldehyde.

Figure 1: Synthesis pathway for this compound.

Synthesis Yields

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

| Reaction Step | Reactants | Reagents | Product | Yield | Reference |

| Bromination | 2,5-Dimethoxybenzaldehyde | Bromine, Acetic Acid | 4-Bromo-2,5-dimethoxybenzaldehyde | ~60% | [3] |

| Oxidation | 4-Bromo-2,5-dimethoxybenzaldehyde | Sodium hypochlorite, disodium hydrogenphosphate, hydrogen peroxide in water/acetonitrile | This compound | 95% | [4] |

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde from 2,5-Dimethoxybenzaldehyde [3]

-

Dissolve 2,5-dimethoxybenzaldehyde in a minimal amount of glacial acetic acid.

-

Add a solution of chilled bromine in glacial acetic acid in one portion.

-

Stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice water, which results in the formation of brown/red crystals.

-

Filter the crystals and recrystallize them twice from acetonitrile to yield 4-bromo-2,5-dimethoxybenzaldehyde.

Protocol 2: Synthesis of this compound from 4-Bromo-2,5-dimethoxybenzaldehyde [4]

-

Combine 4-Bromo-2,5-dimethoxybenzaldehyde with sodium hypochlorite, disodium hydrogenphosphate, and dihydrogen peroxide.

-

Use a solvent system of water and acetonitrile.

-

Maintain the reaction temperature at 20 °C.

-

Conduct the reaction under an inert atmosphere.

-

Isolate the product to obtain this compound.

Reactivity of this compound

This compound undergoes reactions typical of aromatic carboxylic acids and aryl bromides. The electron-donating methoxy groups and the electron-withdrawing bromine atom and carboxylic acid group influence the reactivity of the aromatic ring and the functional groups.

Figure 2: General experimental workflow for reactions involving this compound.

Esterification

The carboxylic acid group can be readily esterified under acidic conditions (Fischer esterification) or using coupling agents.

Protocol 3: General Fischer Esterification (Adapted from a protocol for a similar substituted benzoic acid)

-

Dissolve this compound in an excess of the desired alcohol (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

-

Purify the ester by recrystallization or column chromatography.

Reduction of the Carboxylic Acid

The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Protocol 4: General Reduction with LiAlH₄

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in an anhydrous ether (e.g., THF).

-

Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting precipitate and wash with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.

Nucleophilic Aromatic Substitution

The bromine atom on the aromatic ring can be displaced by nucleophiles, although this typically requires activated substrates or specific reaction conditions. Studies on the analogous 4-Bromo-2,5-dimethoxybenzaldehyde have shown that the bromo group can be substituted by thiols in the presence of a base like potassium carbonate in DMF, with excellent yields. This suggests that similar reactivity may be possible for the benzoic acid derivative, although the electron-withdrawing nature of the carboxylic acid might influence the reaction.

Stability of this compound

Specific stability data for this compound is not extensively documented in the public domain. However, based on its structure and the behavior of similar compounds, its stability profile can be inferred. Forced degradation studies are essential to definitively determine its stability.

Figure 3: Potential degradation pathways of this compound under various stress conditions.

General Principles of Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. The following table outlines a general protocol for such studies based on ICH guidelines.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat as required | Demethylation of methoxy groups |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat as required | Hydrolysis of methoxy groups, potential for debromination |

| Oxidation | 3-30% H₂O₂, ambient temperature or heat | Oxidation of the aromatic ring, formation of phenolic or quinone-like structures |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) | Decarboxylation |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage of the C-Br bond |

Inferred Stability Profile

-

Under acidic conditions: The methoxy groups may be susceptible to hydrolysis to form the corresponding phenols, particularly under harsh conditions (strong acid and high temperature).

-

Under basic conditions: The molecule is expected to be relatively stable, though extreme conditions could potentially lead to debromination or other reactions.

-

Under oxidative conditions: The electron-rich aromatic ring is susceptible to oxidation, which could lead to the formation of various degradation products.

-

Thermal stability: Benzoic acids are generally thermally stable, but decarboxylation can occur at high temperatures.

-

Photostability: The presence of a bromine atom suggests potential for photolytic degradation through cleavage of the carbon-bromine bond upon exposure to UV light.

Conclusion

This compound is a versatile synthetic intermediate with well-defined synthetic routes. Its reactivity is governed by the interplay of its functional groups, allowing for a range of chemical transformations. While specific quantitative data on its reactivity and stability are limited in publicly available literature, this guide provides a solid foundation for its handling and use in a research and development setting. The provided protocols and the discussion on potential stability issues will aid scientists in designing experiments and developing robust processes involving this compound. Further focused studies, particularly forced degradation analyses, are recommended to fully elucidate its stability profile.

References

The Discovery and History of 4-Bromo-2,5-dimethoxybenzoic Acid: An In-depth Technical Guide

An overview for researchers, scientists, and drug development professionals on the synthesis, properties, and biological relevance of a key chemical intermediate.

Introduction

4-Bromo-2,5-dimethoxybenzoic acid is a substituted benzoic acid derivative that has garnered significant interest in the scientific community, primarily as a crucial intermediate in the synthesis of psychoactive phenethylamines and as a metabolite in pharmacological studies. Its history is intertwined with the development of psychedelic research, most notably the work of Alexander Shulgin. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, along with its known biological context.

Historical Context and Discovery

The history of this compound is closely linked to the synthesis of its corresponding aldehyde and the subsequent exploration of its chemical derivatives. An early report by Rubenstein in 1925 on the bromination of 2,5-dimethoxybenzaldehyde was later corrected in 1972 by Bartnik et al.[1]. The latter study conclusively identified the product of this reaction as 4-bromo-2,5-dimethoxybenzaldehyde, not the 6-bromo isomer as initially proposed. This corrected structural assignment was a pivotal moment in the accurate chemical understanding of this compound and its derivatives.

The oxidation of 4-bromo-2,5-dimethoxybenzaldehyde provides a direct route to this compound. The compound gained further significance through the work of Alexander Shulgin, a pioneer in the field of psychedelic chemistry.[1] While not the first to synthesize the acid, his work on the 2C series of psychedelic phenethylamines, particularly 2C-B (4-bromo-2,5-dimethoxyphenethylamine), highlighted the importance of its precursors, including this compound. 2C-B was first synthesized by Shulgin in 1974.[2]

Chemical and Physical Properties

This compound is a crystalline solid with the chemical formula C₉H₉BrO₄ and a molecular weight of 261.07 g/mol .[3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₄ | [3][4] |

| Molecular Weight | 261.07 g/mol | [3] |

| Melting Point | 164-165 °C | [1] |

| CAS Number | 35458-39-0 | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Off-white crystalline solid | [5] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, primarily involving the oxidation of 4-bromo-2,5-dimethoxybenzaldehyde. The aldehyde itself is typically prepared via the bromination of 2,5-dimethoxybenzaldehyde.

Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

One common method for the synthesis of the precursor aldehyde involves the direct bromination of 2,5-dimethoxybenzaldehyde.

Experimental Protocol:

-

2,5-dimethoxybenzaldehyde is dissolved in a minimal amount of glacial acetic acid.

-

A solution of bromine in glacial acetic acid is added to the mixture.

-

The reaction is stirred at room temperature for several hours.

-

The reaction mixture is then poured into ice water, leading to the precipitation of the product.

-

The crude product is collected by filtration and can be recrystallized from a suitable solvent like acetonitrile to yield 4-bromo-2,5-dimethoxybenzaldehyde.[6]

Oxidation to this compound

The synthesized aldehyde can then be oxidized to the corresponding carboxylic acid.

Experimental Protocol:

-

4-bromo-2,5-dimethoxybenzaldehyde is suspended in a suitable solvent.

-

An oxidizing agent, such as potassium permanganate, is added to the suspension.

-

The reaction is heated and stirred for several hours.

-

After the reaction is complete, the mixture is worked up to isolate the carboxylic acid. This typically involves removal of the manganese dioxide byproduct and acidification to precipitate the product.

-

The crude this compound can be purified by recrystallization.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 10.5 (s, 1H, COOH), 7.32 (s, 1H, Ar-H), 7.24 (s, 1H, Ar-H), 3.88 (s, 6H, 2x OCH₃)[1] |

| Mass Spectrometry | Exact Mass: 259.96842 Da[3][4] |

Biological Significance and Metabolic Pathways

This compound has been identified as a metabolite of the psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[2][7] The metabolism of 2C-B in the liver involves phase I reactions, primarily oxidative deamination mediated by monoamine oxidase (MAO) enzymes.[2][7] This process leads to the formation of several metabolites, including this compound (BDMBA).[2][7]

The metabolic pathway illustrates the biotransformation of 2C-B into its various metabolites.

Metabolic pathway of 2C-B leading to BDMBA.

This metabolic conversion is significant as it demonstrates an in vivo route to the formation of this compound and is a key aspect of the pharmacology and toxicology of 2C-B.

Conclusion

This compound, while historically a subject of some chemical confusion, has emerged as a compound of significant interest due to its role as a synthetic precursor and a key metabolite of the widely studied psychoactive compound 2C-B. A clear understanding of its history, synthesis, and properties is essential for researchers in the fields of medicinal chemistry, pharmacology, and forensic science. Further research into the biological activities of this acid and its derivatives may reveal novel pharmacological properties beyond its current known roles.

References

- 1. psasir.upm.edu.my [psasir.upm.edu.my]

- 2. 2C-B - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H9BrO4 | CID 21947722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 6. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 7. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromo-2,5-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-2,5-dimethoxybenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet | 1H | -COOH |

| ~7.4 | Singlet | 1H | Ar-H |

| ~7.2 | Singlet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~3.8 | Singlet | 3H | -OCH₃ |

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 | -COOH |

| ~155 | Ar-C-OCH₃ |

| ~152 | Ar-C-OCH₃ |

| ~120 | Ar-C-H |

| ~118 | Ar-C-H |

| ~115 | Ar-C-Br |

| ~112 | Ar-C-COOH |

| ~56.5 | -OCH₃ |

| ~56.0 | -OCH₃ |

Table 3: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H | Stretching (in carboxylic acid dimer) |

| ~1700 | C=O | Stretching |

| ~1600, ~1470 | C=C | Aromatic ring stretching |

| ~1250, ~1050 | C-O | Stretching (aryl ethers and carboxylic acid) |

| ~800-900 | C-H | Aromatic out-of-plane bending |

| ~600-700 | C-Br | Stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 260/262 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |

| 245/247 | [M - CH₃]⁺ |

| 217/219 | [M - COOH]⁺ |

| 181 | [M - Br]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

IR Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

-

-

Mass Spectrum Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Methodological & Application

Synthesis of 4-Bromo-2,5-dimethoxybenzoic Acid: An Experimental Protocol for Researchers

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of 4-Bromo-2,5-dimethoxybenzoic acid, a valuable building block in the development of novel pharmaceutical compounds and other advanced materials. The described methodology is a robust two-step process commencing with the bromination of 2,5-dimethoxybenzaldehyde to yield 4-bromo-2,5-dimethoxybenzaldehyde, followed by a mild oxidation to the desired carboxylic acid. This protocol is tailored for researchers, scientists, and drug development professionals, offering detailed procedural steps, data presentation, and a visual workflow to ensure reproducible and efficient synthesis.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the bromo- and dimethoxy- functionalities on the benzene ring allows for diverse subsequent chemical modifications, making it a versatile scaffold in medicinal chemistry. The protocol outlined herein describes a reliable and accessible synthetic route, prioritizing mild reaction conditions and straightforward purification techniques.

Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Bromination: Electrophilic aromatic substitution on 2,5-dimethoxybenzaldehyde to introduce a bromine atom at the 4-position.

-

Oxidation: Conversion of the aldehyde functional group of the intermediate to a carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

This procedure is adapted from established methods of electrophilic bromination of activated aromatic rings.[1]

Materials:

-

2,5-dimethoxybenzaldehyde

-

Glacial Acetic Acid

-

Bromine

-

Dichloromethane

-

Deionized Water

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Stirring plate and magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate container, prepare a solution of bromine (1.1 eq) in glacial acetic acid.

-

Slowly add the bromine solution to the stirred solution of 2,5-dimethoxybenzaldehyde at 0 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

-

Quench the reaction by pouring the mixture into deionized water, which will cause a precipitate to form.

-

Collect the crude product by vacuum filtration.

-

Transfer the solid to a separatory funnel and dissolve it in dichloromethane and deionized water for liquid-liquid extraction.

-

Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2,5-dimethoxybenzaldehyde.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.[1]

Step 2: Synthesis of this compound

This protocol utilizes the Pinnick oxidation, a mild and selective method for the oxidation of aldehydes to carboxylic acids, which is well-suited for substrates with electron-rich aromatic rings.[2]

Materials:

-

4-bromo-2,5-dimethoxybenzaldehyde

-

tert-Butanol

-

2-Methyl-2-butene

-

Sodium chlorite (NaClO2)

-

Monosodium phosphate (NaH2PO4)

-

Deionized Water

-

Ethyl acetate

-

Saturated sodium sulfite (Na2SO3) solution

Equipment:

-

Round-bottom flask

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude or purified 4-bromo-2,5-dimethoxybenzaldehyde (1.0 eq) in tert-butanol in a round-bottom flask.

-

Add deionized water to the mixture.

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add 2-methyl-2-butene (as a scavenger), followed by monosodium phosphate and then sodium chlorite.

-

Stir the reaction mixture vigorously at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Yield (%) | Melting Point (°C) |

| 4-Bromo-2,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | White to light yellow solid | 56-87[1] | Not specified |

| This compound | C₉H₉BrO₄ | 261.07[3] | Off-white to light yellow powder | Typically high | Not specified (Isomer 2-Bromo-4,5-dimethoxybenzoic acid: 188-190 °C[4]; Isomer 4-Bromo-2-methoxybenzoic acid: 155-159 °C[5][6]) |

Experimental Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic; handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

This detailed protocol provides a clear and reproducible method for the synthesis of this compound, facilitating its accessibility for further research and development in various scientific fields.

References

- 1. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H9BrO4 | CID 21947722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-溴-4,5-二甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-BROMO-2-METHOXYBENZOIC ACID CAS#: 72135-36-5 [m.chemicalbook.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound is extensively used in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][5][6] Biaryl moieties, which are readily synthesized via this method, are privileged structures in many drug candidates.[4][7][8]

4-Bromo-2,5-dimethoxybenzoic acid is a valuable building block for the synthesis of highly functionalized biaryl compounds. However, its electronic and steric properties present specific challenges. The two electron-donating methoxy groups decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[9] Additionally, the ortho-methoxy group introduces steric hindrance, which can impede the approach of the palladium catalyst.[9] The presence of the carboxylic acid functionality also requires careful consideration of the reaction conditions, particularly the choice of base, to avoid unwanted side reactions.

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling using this compound, including detailed protocols, a summary of reaction conditions, and troubleshooting advice.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][10]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.[3][10] The base is crucial for activating the organoboron species.[1]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[3][10]

Data Presentation: Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates. The following table summarizes conditions that have been effective for structurally similar, electron-rich aryl bromides and can serve as a starting point for the optimization of reactions with this compound.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 | [7] |

| 2 | 4-Bromophenol | Pd(PPh₃)₄ (1) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 | [7] |

| 3 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid* | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 80-100 | 4-16 | N/A | [9] |